4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Description
4-Chloro-2-isobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused to a cyclopentane ring. Key structural attributes include:
- Position 4: A chlorine substituent, which serves as a reactive site for nucleophilic substitutions .
- Position 2: An isobutyl group, enhancing lipophilicity and influencing binding interactions .
- Fused cyclopentane: A five-membered carbocyclic ring contributing to conformational rigidity .
This compound is primarily used as an intermediate in synthesizing bioactive thienopyrimidine derivatives, including antibacterial and anticancer agents .
Properties
Molecular Formula |
C13H15ClN2S |
|---|---|
Molecular Weight |
266.79 g/mol |
IUPAC Name |
12-chloro-10-(2-methylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C13H15ClN2S/c1-7(2)6-10-15-12(14)11-8-4-3-5-9(8)17-13(11)16-10/h7H,3-6H2,1-2H3 |
InChI Key |
PIEHGCRJRFGVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C3=C(S2)CCC3)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Chloro-2-isobutyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine typically involves:
- Construction of the fused thieno-pyrimidine ring system.
- Introduction of the 4-chloro substituent on the pyrimidine ring.
- Attachment of the isobutyl group at the 2-position of the heterocycle.
- Cyclization steps to form the 6,7-dihydro-cyclopenta moiety fused to the thieno-pyrimidine core.
Reported Synthetic Route Using Trichlorophosphate
A documented method for synthesizing related compounds such as 4-Chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine involves the use of trichlorophosphate as a key reagent under inert atmosphere conditions. The reaction is conducted at temperatures ranging from 0 to 60 °C for approximately 3 hours, yielding the target compound with an 88% yield.
This method can be adapted for the preparation of the isobutyl-substituted analog by incorporating the isobutyl group in the precursor stage, typically by alkylation of an appropriate intermediate before cyclization.
Stepwise Synthesis Outline
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of pyrimidine core | Use of amidine and thiophene precursors | Base catalysis, inert atmosphere |
| 2 | Introduction of 4-chloro substituent | Reaction with trichlorophosphate | 0–60 °C, 3 h, inert atmosphere |
| 3 | Alkylation at 2-position | Alkyl halide (isobutyl bromide or chloride) | Base-mediated alkylation |
| 4 | Cyclization to form cyclopenta ring | Intramolecular cyclization under heating | May require acid or base catalyst |
Patent Literature Insights
The US patent US8114878B2 discloses a broad class of 6,7-dihydrothieno[3,2-d]pyrimidines with various substitutions, including alkyl groups at the 2-position and halogens at the 4-position. The patent describes synthetic routes involving:
- Condensation reactions of thiophene derivatives with amidines or guanidines.
- Use of phosphoryl chloride or trichlorophosphate reagents for chlorination.
- Alkylation steps to introduce isobutyl or other alkyl substituents.
The patent emphasizes the importance of controlling stereochemistry, reaction times, and temperatures to optimize yields and purity.
Data Table Summarizing Preparation Parameters
In-Depth Research Findings and Analysis
- The use of trichlorophosphate is critical for selective chlorination at the 4-position of the pyrimidine ring, providing high regioselectivity and yield.
- Alkylation at the 2-position with isobutyl groups requires careful control of base strength and temperature to avoid side reactions or over-alkylation.
- The cyclopenta ring fusion is achieved through intramolecular cyclization, often facilitated by heating and sometimes catalyzed by acid or base. This step is crucial for the formation of the bicyclic system characteristic of the target compound.
- The inert atmosphere prevents oxidation or hydrolysis of sensitive intermediates, improving overall yield and purity.
- The synthetic route is modular, allowing variation of substituents on the pyrimidine ring for structure-activity relationship studies in drug development.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel thienopyrimidine derivatives with potential antibacterial activity.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of thienopyrimidine derivatives, including their interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly impacts physicochemical and pharmacological properties:
Key Findings :
Variations in Fused Ring Systems
The size of the fused carbocyclic ring alters molecular geometry and biological activity:
Key Findings :
Functional Group Modifications at Position 4
The chlorine atom at position 4 is often replaced to tune reactivity and bioactivity:
Biological Activity
4-Chloro-2-isobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (CAS Number: 300816-22-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C9H7ClN2S
- Molecular Weight : 210.69 g/mol
- CAS Number : 300816-22-2
- Purity : Typically ≥95% in commercial preparations .
Anticancer Activity
Research indicates that compounds similar to 4-chloro derivatives exhibit significant anticancer properties. For instance, studies have shown that certain thieno[2,3-d]pyrimidine derivatives can inhibit tumor cell proliferation in various cancer models. The mechanism often involves the modulation of signaling pathways critical for cell survival and proliferation.
Case Study: Inhibition of Tumor Growth
A comparative study demonstrated that modified thieno[2,3-d]pyrimidine compounds significantly reduced tumor size in xenograft models. The study reported an IC50 value indicating effective inhibition of cancer cell lines, suggesting that the compound may interfere with key metabolic pathways involved in tumor growth .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promise. Similar compounds have been noted for their ability to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with nucleic acid synthesis.
Research Findings
A study on related compounds indicated that specific structural modifications could enhance antimicrobial activity against resistant strains of bacteria. These findings suggest that further exploration of this compound's structural variants could lead to novel antimicrobial agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Enzymatic assays have revealed that certain derivatives can inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 12.5 |
| Protein Kinase | Non-competitive | 25.0 |
These results highlight the compound's potential as a therapeutic agent in managing conditions related to inflammation and cancer .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction can lead to:
- Altered Gene Expression : Modulation of transcription factors involved in cell cycle regulation.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
- Inhibition of Pro-inflammatory Mediators : Reduction in the production of cytokines and other inflammatory markers.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-chloro-2-isobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates like 4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine with halogenated acetamides (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) in the presence of NaHCO₃ and NaI as catalysts facilitates the formation of thienopyrimidine derivatives . Optimization involves controlling reaction time (e.g., 10 hours for reflux), solvent selection (e.g., ethanol), and post-reaction purification via recrystallization from alcohol to achieve yields of ~67% .
Basic: How is structural confirmation performed for this compound?
Methodological Answer:
Analytical characterization employs:
- 1H NMR (DMSO-d₆): Peaks at δ 2.03 (s, CH₃), 2.43–3.18 (m, CH₂), and aromatic protons between δ 6.77–8.33 confirm substituent positioning .
- LC-MS : A prominent [M+H]⁺ ion at m/z 326.0 validates molecular weight .
- TLC : Rf values (e.g., 0.47 in glacial acetic acid/DMF) ensure purity .
Basic: What preliminary biological assays are used to evaluate its therapeutic potential?
Methodological Answer:
Initial screening includes:
- Anti-proliferative assays : Testing against cancer cell lines (e.g., pancreatic cancer) using starch nanoparticles to enhance bioavailability .
- Anti-inflammatory models : Assessing inhibition of cytokine release in macrophage cells .
- Dopamine receptor modulation : Evaluating binding affinity to D₂ receptors via radioligand displacement assays .
Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?
Methodological Answer:
SAR optimization involves:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-chloro position to enhance receptor binding .
- Heterocyclic fusion : Comparing cyclopenta-thienopyrimidine scaffolds with benzo-fused analogs to assess ring size effects on potency .
- Allosteric modulation : Testing thienopyrimidine derivatives as negative allosteric modulators (NAMs) of dopamine D₂ receptors using mutagenesis and functional assays .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Solubility differences : Use of nanoparticle carriers (e.g., starch nanoparticles) vs. free compounds can alter bioavailability and potency .
- Assay variability : Standardize cell lines (e.g., HEK293 for receptor studies) and control for metabolic interference (e.g., CYP450 inhibitors) .
- Structural analogs : Compare activity of 6,7-dihydro derivatives with fully aromatic analogs to isolate conformational effects .
Advanced: What analytical methods ensure purity and stability during pharmacological studies?
Methodological Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to resolve degradation products .
- Stability testing : Monitor hydrolysis of the 4-chloro group under physiological pH (7.4) using LC-MS over 24–72 hours .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions in solid-state formulations .
Advanced: What in vivo models are suitable for mechanistic studies?
Methodological Answer:
- Xenograft models : Implant pancreatic cancer cells (e.g., PANC-1) in nude mice to evaluate tumor growth inhibition with nanoparticle-encapsulated derivatives .
- Neuropharmacology models : Assess dopamine receptor modulation in rodent behavioral assays (e.g., locomotor activity) .
- Toxicity profiling : Conduct acute toxicity studies in zebrafish embryos to determine LD₅₀ and organ-specific effects .
Advanced: How to design derivatives for reduced toxicity without compromising activity?
Methodological Answer:
- Isosteric replacement : Substitute the 4-chloro group with bioisosteres like trifluoromethyl (-CF₃) or methoxy (-OCH₃) to reduce electrophilic reactivity .
- Prodrug strategies : Synthesize acetylated or glycosylated derivatives to improve metabolic stability .
- Toxicogenomics : Use RNA-seq to identify off-target gene expression changes in liver cell lines exposed to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
